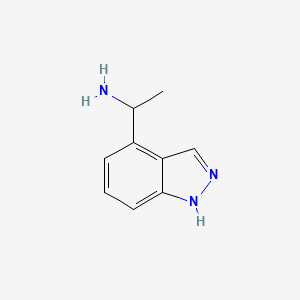

1-(1H-Indazol-4-yl)ethanamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(1H-indazol-4-yl)ethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3/c1-6(10)7-3-2-4-9-8(7)5-11-12-9/h2-6H,10H2,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZHSBPNNDBCETB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C2C=NNC2=CC=C1)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10657120 | |

| Record name | 1-(1H-Indazol-4-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10657120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1159511-31-5 | |

| Record name | α-Methyl-1H-indazole-4-methanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1159511-31-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(1H-Indazol-4-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10657120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Synthesis of 1-(1H-Indazol-4-yl)ethanamine from 4-bromo-1H-indazole

Introduction

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. Its unique electronic properties and ability to participate in hydrogen bonding interactions make it an attractive pharmacophore. The introduction of chiral side chains, such as the 1-aminoethyl group, onto the indazole core can lead to compounds with specific biological activities. This guide provides an in-depth, technically-focused exploration of a robust synthetic pathway to 1-(1H-Indazol-4-yl)ethanamine, a valuable chiral building block, starting from the commercially available 4-bromo-1H-indazole.

This document is designed for researchers, chemists, and drug development professionals. It moves beyond a simple recitation of steps to explain the underlying chemical principles, the rationale for methodological choices, and the critical parameters that ensure reproducibility and success. We will explore a multi-step synthesis that involves protection of the indazole nitrogen, palladium-catalyzed C-C bond formation to install the carbon backbone of the side chain, and a final asymmetric transformation to establish the chiral amine.

Overall Synthetic Strategy & Core Challenges

The synthesis of this compound from 4-bromo-1H-indazole presents two primary chemical challenges:

-

Site-Selective C-C Bond Formation: The inert C-Br bond at the 4-position must be selectively functionalized to build the desired ethylamine side chain. Modern palladium-catalyzed cross-coupling reactions are the tools of choice for this transformation.

-

Management of the Indazole N-H: The indazole ring contains two nitrogen atoms. The N-H proton is acidic and the nitrogen is nucleophilic, which can interfere with organometallic reagents and bases used in subsequent steps.[1] Therefore, a protection-deprotection strategy is essential for a successful synthesis.

Our retrosynthetic analysis identifies a key intermediate, 4-acetyl-1H-indazole, which can be accessed from 4-bromo-1H-indazole via a suitable cross-coupling reaction. This ketone can then be converted to the target chiral amine through asymmetric reductive amination.

References

An In-Depth Technical Guide to the Chemical Properties and Structure Elucidation of 1-(1H-Indazol-4-yl)ethanamine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, synthesis, and structural elucidation of 1-(1H-Indazol-4-yl)ethanamine, a chiral primary amine of significant interest in medicinal chemistry. As a key building block for various bioactive molecules, a thorough understanding of its characteristics is paramount for its effective utilization in drug discovery and development.

Introduction to this compound

This compound is a heterocyclic compound featuring an indazole core substituted at the 4-position with a chiral 1-aminoethyl group. The indazole moiety is a prevalent scaffold in numerous pharmaceuticals due to its ability to mimic purine and its versatile biological activities. The presence of a chiral primary amine provides a crucial handle for further chemical modifications and stereospecific interactions with biological targets.

Key Physicochemical Properties:

| Property | Value | Source |

| Molecular Formula | C₉H₁₁N₃ | --INVALID-LINK-- |

| Molecular Weight | 161.20 g/mol | --INVALID-LINK-- |

| Topological Polar Surface Area (TPSA) | 54.7 Ų | --INVALID-LINK-- |

| logP | 1.5826 | --INVALID-LINK-- |

| Hydrogen Bond Donors | 2 | --INVALID-LINK-- |

| Hydrogen Bond Acceptors | 2 | --INVALID-LINK-- |

| Rotatable Bonds | 1 | --INVALID-LINK-- |

Synthetic Strategy: A Two-Step Approach

A robust and efficient synthesis of this compound can be envisioned through a two-step sequence involving the preparation of the key intermediate, 1-(1H-indazol-4-yl)ethanone, followed by its asymmetric reductive amination.

Synthesis of 1-(1H-Indazol-4-yl)ethanone

The synthesis of the ketone precursor can be achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This powerful C-C bond-forming reaction is well-suited for coupling aryl halides with organoboron compounds.[1][2]

Protocol: Suzuki-Miyaura Coupling

-

Reaction Setup: In a dry Schlenk flask under an inert atmosphere (e.g., argon), combine 4-bromo-1H-indazole (1.0 equiv.), a suitable acetyl-delivering boronic acid or ester (e.g., 2-acetylphenylboronic acid, 1.2 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv.), and a base (e.g., K₂CO₃, 2.0 equiv.).

-

Solvent: Add a degassed mixture of a suitable organic solvent (e.g., 1,4-dioxane) and water (typically a 4:1 ratio).

-

Reaction: Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford 1-(1H-indazol-4-yl)ethanone.

Asymmetric Reductive Amination

The conversion of the prochiral ketone to the chiral primary amine is a critical step. Asymmetric reductive amination offers a direct and efficient route to enantiomerically enriched amines.[3][4] This can be accomplished using a chiral catalyst and a suitable hydrogen source.

Protocol: Asymmetric Reductive Amination

-

Reaction Setup: In a high-pressure reactor, dissolve 1-(1H-indazol-4-yl)ethanone (1.0 equiv.) and an amine source (e.g., ammonium acetate, 1.5 equiv.) in a suitable solvent (e.g., methanol or 2,2,2-trifluoroethanol).

-

Catalyst: Add a chiral ruthenium catalyst, for instance, a Ru-complex with a chiral phosphine ligand (e.g., (R)-BINAP).

-

Reaction: Pressurize the reactor with hydrogen gas (typically 50-100 atm) and heat the reaction mixture (e.g., 50-80 °C) with vigorous stirring. Monitor the reaction for the consumption of the starting material.

-

Work-up: After the reaction is complete, carefully vent the hydrogen gas and concentrate the reaction mixture under reduced pressure.

-

Purification: Dissolve the residue in a suitable organic solvent and wash with a basic aqueous solution (e.g., saturated NaHCO₃) to remove any remaining acid. Dry the organic layer and concentrate. Purify the crude amine by flash column chromatography.

Structure Elucidation: A Multi-technique Approach

The unambiguous determination of the structure and stereochemistry of this compound requires a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules. A combination of 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) experiments is essential for complete assignment.

¹H NMR Spectroscopy: The proton NMR spectrum will provide information on the number of different types of protons and their connectivity. Key expected signals include:

-

Indazole Protons: Aromatic protons on the indazole ring, with chemical shifts and coupling constants characteristic of the substitution pattern.[1]

-

Ethylamine Protons: A quartet for the methine proton (CH) coupled to the methyl protons, and a doublet for the methyl protons (CH₃) coupled to the methine proton. The amine protons (NH₂) may appear as a broad singlet.[5]

-

NH Proton: The indazole NH proton will likely appear as a broad singlet at a downfield chemical shift.

¹³C NMR Spectroscopy: The carbon NMR spectrum will confirm the number of carbon atoms and their chemical environment. Expected signals include:

-

Indazole Carbons: Aromatic carbons of the indazole ring.[6]

-

Ethylamine Carbons: The methine carbon and the methyl carbon of the ethylamine side chain.

2D NMR Spectroscopy (COSY, HSQC, HMBC): These experiments are crucial for unambiguously assigning all proton and carbon signals and confirming the connectivity of the molecule.

-

COSY (Correlation Spectroscopy): Will show correlations between coupled protons, confirming the ethylamine fragment and the connectivity of the aromatic protons.

-

HSQC (Heteronuclear Single Quantum Coherence): Will correlate each proton to its directly attached carbon atom.

-

HMBC (Heteronuclear Multiple Bond Correlation): Will show correlations between protons and carbons that are two or three bonds away, which is critical for confirming the attachment of the ethylamine group to the C4 position of the indazole ring.

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) is used to determine the molecular weight of the compound and to gain insight into its fragmentation pattern.

Expected Fragmentation Pattern:

-

Molecular Ion Peak [M+H]⁺: The protonated molecule will be observed at m/z corresponding to the molecular weight of the amine plus one.

-

Major Fragments: Fragmentation is likely to occur at the benzylic position, leading to the loss of the amino group or the methyl group from the side chain. The stability of the indazole ring will likely result in a prominent fragment corresponding to the indazole moiety.[7][8]

Infrared (IR) Spectroscopy

Fourier-transform infrared (FT-IR) spectroscopy is used to identify the functional groups present in the molecule.

Characteristic IR Absorptions:

-

N-H Stretch: A broad absorption in the region of 3400-3200 cm⁻¹ corresponding to the N-H stretching vibrations of the primary amine and the indazole NH.[9]

-

C-H Stretch: Aromatic and aliphatic C-H stretching vibrations will be observed around 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹, respectively.

-

C=C and C=N Stretch: Aromatic C=C and C=N stretching vibrations of the indazole ring will appear in the 1650-1450 cm⁻¹ region.[1]

-

N-H Bend: The N-H bending vibration of the primary amine is expected around 1650-1580 cm⁻¹.

Determination of Enantiomeric Purity

Since this compound is a chiral molecule, determining its enantiomeric purity is crucial, especially in a pharmaceutical context. This can be achieved by NMR spectroscopy using a chiral derivatizing agent (CDA) or a chiral solvating agent (CSA).

Protocol: NMR with a Chiral Derivatizing Agent

-

Derivatization: React the chiral amine with a chiral derivatizing agent, such as Mosher's acid chloride ((R)- or (S)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride), to form a pair of diastereomers.

-

NMR Analysis: Acquire the ¹H or ¹⁹F NMR spectrum of the diastereomeric mixture. The signals of the two diastereomers will be chemically non-equivalent and should be resolved.

-

Quantification: The enantiomeric excess (% ee) can be determined by integrating the corresponding signals of the two diastereomers.

Conclusion

This technical guide has outlined the key chemical properties, a plausible synthetic route, and a comprehensive strategy for the structure elucidation of this compound. A thorough understanding and application of these principles are essential for researchers and scientists working with this important building block in the pursuit of novel therapeutics. The combination of modern synthetic methods and advanced spectroscopic techniques allows for the efficient preparation and rigorous characterization of this and similar chiral amines, paving the way for their successful application in drug discovery.

References

- 1. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. amyd.quimica.unam.mx [amyd.quimica.unam.mx]

- 4. Reductive Amination - Wordpress [reagents.acsgcipr.org]

- 5. pfeifer.phas.ubc.ca [pfeifer.phas.ubc.ca]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders - PMC [pmc.ncbi.nlm.nih.gov]

- 9. uanlch.vscht.cz [uanlch.vscht.cz]

An In-Depth Technical Guide to the ¹H and ¹³C NMR Characterization of 1-(1H-Indazol-4-yl)ethanamine

Abstract

This technical guide provides a comprehensive framework for the structural elucidation of 1-(1H-Indazol-4-yl)ethanamine, a key building block in medicinal chemistry. As a molecule featuring a heteroaromatic indazole core and a chiral ethanamine side chain, its unambiguous characterization is paramount for drug development and quality control. This document moves beyond a simple recitation of spectral data, offering a deep dive into the causal relationships between molecular structure and Nuclear Magnetic Resonance (NMR) spectral output. We will explore predicted ¹H and ¹³C NMR spectra, grounded in the analysis of the indazole scaffold and principles of spectroscopy. Furthermore, this guide details a robust, self-validating experimental protocol, incorporating both one-dimensional and two-dimensional NMR techniques to ensure authoritative structural confirmation.

The Strategic Importance of NMR in Characterizing Indazole Derivatives

Indazoles are privileged heterocyclic scaffolds renowned for their wide range of biological activities, including antitumor and anti-inflammatory properties.[1] The specific molecule, this compound, introduces a chiral amine side chain at the 4-position, making it a valuable synthon for creating complex drug candidates. Given the potential for isomerism and the need for absolute structural certainty in pharmaceutical research, NMR spectroscopy stands as the definitive analytical tool. It provides atom-level information on the chemical environment, connectivity, and stereochemistry of a molecule.[2] This guide serves as a practical blueprint for researchers to acquire and interpret high-quality NMR data for this specific compound.

Molecular Structure and Atom Numbering

A prerequisite for any spectral interpretation is a clear and consistent atom numbering system. The structure of this compound is presented below, adhering to IUPAC nomenclature for the indazole ring. The thermodynamically more stable 1H-tautomer is considered the predominant form in solution.[3]

Caption: Molecular structure and numbering of this compound.

Predicted ¹H NMR Spectral Analysis

The ¹H NMR spectrum provides a proton census of the molecule. The chemical shift (δ) of each proton is dictated by its local electronic environment, while the splitting pattern (multiplicity) reveals the number of adjacent, non-equivalent protons.[4] For this compound, the spectrum can be logically divided into three distinct regions.

Aromatic Region (δ 7.0–8.5 ppm)

The protons on the indazole ring are deshielded due to the aromatic ring current.[5]

-

H3: This proton is on the pyrazole part of the ring system and typically appears as a singlet, or a very finely split multiplet, at the most downfield position of the ring protons due to the influence of the adjacent nitrogens.

-

H7: This proton is ortho to the N1-H group. It is expected to be a doublet, coupled to H6.

-

H5: This proton is ortho to the C4-substituent. It will appear as a doublet, coupled to H6.

-

H6: This proton is coupled to both H5 and H7, and will therefore appear as a triplet (or more accurately, a doublet of doublets if J₅,₆ ≠ J₆,₇).

Aliphatic Side-Chain Region (δ 1.0–4.5 ppm)

-

H8 (Methine Proton): The -CH proton is adjacent to both the aromatic ring and the electron-withdrawing amino group, causing a significant downfield shift. It is coupled to the three protons of the C9 methyl group, and will therefore appear as a quartet.

-

C9-H (Methyl Protons): These three equivalent protons are coupled to the single H8 proton, resulting in a doublet. This will be the most upfield signal in the spectrum.

Exchangeable Protons (Variable δ)

-

N1-H: The indazole N-H proton is typically observed as a broad singlet at a very downfield chemical shift (>10 ppm), especially in a non-protic solvent like DMSO-d₆.[6]

-

N10-H₂: The primary amine protons usually appear as a broad singlet. Their chemical shift is highly sensitive to solvent, concentration, and temperature. In a deuterated solvent like D₂O, these protons will exchange, causing the signal to disappear, which is a key diagnostic test.

| Proton Assignment | Predicted δ (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |

| N1-H | 12.0 - 13.5 | br s | - | 1H |

| H 3 | 8.0 - 8.2 | s | - | 1H |

| H 7 | 7.5 - 7.7 | d | 7.5 - 8.5 (ortho) | 1H |

| H 5 | 7.4 - 7.6 | d | 7.0 - 8.0 (ortho) | 1H |

| H 6 | 7.1 - 7.3 | t | 7.0 - 8.5 (ortho) | 1H |

| H 8 (CH) | 4.2 - 4.5 | q | ~7.0 (vicinal) | 1H |

| N10-H ₂ | 1.5 - 3.0 | br s | - | 2H |

| H 9 (CH₃) | 1.4 - 1.6 | d | ~7.0 (vicinal) | 3H |

Table 1: Predicted ¹H NMR spectral data for this compound in DMSO-d₆.

Predicted ¹³C NMR Spectral Analysis

A proton-decoupled ¹³C NMR spectrum reveals one signal for each unique carbon atom in the molecule. The chemical shifts are primarily influenced by the carbon's hybridization and the electronegativity of attached atoms.[7]

Aromatic Region (δ 105–145 ppm)

The seven carbons of the indazole ring will resonate in this region. The quaternary carbons (C3a, C7a) typically show lower intensity signals. Based on data for the indazole core, the chemical shifts can be predicted.[8] The C4 carbon, being directly attached to the side chain, will have its chemical shift influenced by this substitution.

Aliphatic Region (δ 15–55 ppm)

-

C8 (Methine Carbon): This carbon is attached to the electronegative nitrogen atom and the aromatic ring, shifting it downfield relative to a standard aliphatic carbon.

-

C9 (Methyl Carbon): This carbon will appear at a high-field (upfield) position, characteristic of a simple alkyl group.

| Carbon Assignment | Predicted δ (ppm) | Notes |

| C7a | 140 - 142 | Quaternary, fused ring carbon. |

| C3 | 133 - 135 | Pyrazole ring carbon. |

| C3a | 125 - 128 | Quaternary, fused ring carbon. |

| C4 | 138 - 141 | Substituted aromatic carbon. |

| C5 | 120 - 122 | Aromatic CH. |

| C6 | 126 - 128 | Aromatic CH. |

| C7 | 109 - 111 | Aromatic CH, ortho to N1. |

| C8 (CH) | 48 - 52 | Deshielded by adjacent N atom and ring. |

| C9 (CH₃) | 22 - 25 | Standard aliphatic methyl group. |

Table 2: Predicted ¹³C NMR spectral data for this compound.

Experimental Protocol for Definitive Characterization

To move from prediction to confirmation, a rigorous and systematic experimental approach is required. The following protocol is designed to yield high-quality, unambiguous data.

The Analytical Workflow

The overall process involves careful sample preparation, acquisition of standard 1D spectra, and the application of 2D NMR techniques to resolve any ambiguities and definitively link proton and carbon signals.

Caption: Recommended workflow for NMR-based structural elucidation.

Step-by-Step Methodology

-

Sample Preparation:

-

Mass: Accurately weigh 15-20 mg of this compound.

-

Solvent: Select a high-purity deuterated solvent. DMSO-d₆ is highly recommended as it solubilizes the compound well and allows for the clear observation of exchangeable N-H and NH₂ protons.[7] Use approximately 0.6 mL.

-

Standard: Ensure the solvent contains Tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).[9]

-

Procedure: Dissolve the sample completely in the solvent within a clean vial before transferring the solution to a 5 mm NMR tube.

-

-

¹H NMR Acquisition:

-

Instrument: A 400 MHz (or higher) NMR spectrometer.

-

Temperature: 298 K (25 °C).

-

Experiment: Standard 1D proton experiment.

-

Spectral Width: ~16 ppm (e.g., from -2 to 14 ppm) to ensure all signals, including the downfield N1-H, are captured.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 16-32, to achieve adequate signal-to-noise.

-

-

¹³C NMR Acquisition:

-

Experiment: Standard 1D proton-decoupled (e.g., zgpg30) experiment.

-

Spectral Width: ~200 ppm (e.g., from 0 to 200 ppm).

-

Relaxation Delay: 2 seconds.

-

Number of Scans: 1024 or more, as ¹³C has low natural abundance and requires more scans to build a good signal.

-

-

2D NMR for Confirmation (Highly Recommended):

-

¹H-¹H COSY (Correlation Spectroscopy): This experiment reveals which protons are coupled to each other. It is invaluable for confirming the H5-H6-H7 connectivity in the aromatic ring and the H8-H9 coupling in the side chain.[10]

-

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment shows correlations between protons and the carbons they are directly attached to. It provides an unambiguous link between the ¹H and ¹³C assignments, for example, confirming that the doublet at ~1.5 ppm (H9) is attached to the carbon at ~24 ppm (C9).

-

Conclusion

The structural characterization of this compound by NMR spectroscopy is a systematic process grounded in fundamental principles. By predicting the ¹H and ¹³C spectra based on known chemical shift trends and coupling phenomena, researchers can approach experimental data with a clear hypothesis. The combination of 1D ¹H and ¹³C NMR provides the foundational data, while 2D techniques like COSY and HSQC offer an orthogonal layer of validation, ensuring the final structural assignment is both accurate and irrefutable. The protocols and predictive data within this guide provide a robust framework for scientists engaged in the synthesis and application of this important chemical entity.

References

- 1. researchgate.net [researchgate.net]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. azooptics.com [azooptics.com]

- 5. modgraph.co.uk [modgraph.co.uk]

- 6. application.wiley-vch.de [application.wiley-vch.de]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. 6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I [kpu.pressbooks.pub]

- 10. repositorio.uchile.cl [repositorio.uchile.cl]

mass spectrometry analysis of 1-(1H-Indazol-4-yl)ethanamine

An In-Depth Technical Guide to the Mass Spectrometric Analysis of 1-(1H-Indazol-4-yl)ethanamine

Abstract

This guide provides a comprehensive, technically detailed framework for the analysis of this compound using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). As a key building block in medicinal chemistry, possessing the characteristic indazole heterocycle, its precise identification and quantification are paramount in research and development settings.[1] This document, written from the perspective of a Senior Application Scientist, elucidates the core principles behind method development, from understanding the molecule's physicochemical properties to predicting its mass spectrometric behavior. We will explore ionization, fragmentation pathways, and provide a robust, step-by-step protocol for its analysis, grounded in established scientific principles.

Foundational Principles: Physicochemical Properties and Ionization Strategy

A successful mass spectrometry method is built upon a fundamental understanding of the analyte's chemical nature. This compound is a small molecule featuring a bicyclic indazole core and a primary amine side chain.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₉H₁₁N₃ | [2] |

| Molecular Weight | 161.20 g/mol | [2] |

| Exact Mass | 161.0953 g/mol | Calculated |

| Topological Polar Surface Area (TPSA) | 54.7 Ų | [2] |

| logP | 1.58 | [2] |

The presence of multiple basic nitrogen atoms—in the primary amine group and the indazole ring—makes this molecule an ideal candidate for positive mode Electrospray Ionization (ESI). ESI is a soft ionization technique that transfers ions from solution into the gas phase with minimal fragmentation, which is crucial for preserving the molecular ion for subsequent fragmentation analysis (MS/MS).[3][4] The ionization process involves protonation of the basic sites to form the protonated molecule, [M+H]⁺. We anticipate the primary amine to be the most likely site of protonation due to its higher basicity compared to the aromatic nitrogens.

The choice of ESI is deliberate; it is highly efficient for polar, basic compounds like primary amines and avoids the extensive, often uninformative, fragmentation that can occur with harder ionization techniques like electron ionization (EI).[5][6][7]

Elucidating the Fragmentation Pathway

Understanding the fragmentation of this compound is key to developing a selective and sensitive LC-MS/MS method using Multiple Reaction Monitoring (MRM). The fragmentation process is initiated by subjecting the protonated parent ion, [M+H]⁺ (m/z 162.1), to collision-induced dissociation (CID). Based on the structure and established fragmentation rules for amines and heterocyclic systems, we can predict the major fragmentation pathways.[8][9]

-

Loss of Ammonia (NH₃): A common fragmentation route for protonated primary amines is the neutral loss of ammonia. This would result in a fragment ion at m/z 145.1.

-

Alpha-Cleavage: Cleavage of the carbon-carbon bond adjacent to the amine is a characteristic fragmentation for amines.[9] In this case, it would involve the loss of a methyl radical (•CH₃), leading to the formation of a stable iminium ion at m/z 146.1.

-

Indazole Ring Fragmentation: While the indazole ring itself is relatively stable, high collision energy could induce ring cleavage. However, for typical MRM experiments, fragments resulting from the loss of the side chain are more probable and analytically useful.

These predicted fragmentations form the basis for selecting MRM transitions for quantification and qualification.

Caption: Proposed CID fragmentation of protonated this compound.

A Validated LC-MS/MS Protocol

This section details a self-validating protocol for the robust analysis of the target compound. The choices made are designed to ensure high sensitivity, selectivity, and reproducibility, consistent with methods developed for other aromatic amines.[10][11]

Experimental Workflow

The overall analytical process follows a logical sequence from sample preparation to data analysis. This workflow is designed to be efficient and minimize potential sources of error.

Caption: High-level workflow for LC-MS/MS analysis.

Step-by-Step Methodology

A. Reagents and Materials

-

This compound reference standard

-

LC-MS grade Acetonitrile

-

LC-MS grade Water

-

LC-MS grade Formic Acid (99%+)

-

Methanol (for stock solution)

B. Standard Preparation

-

Primary Stock Solution (1 mg/mL): Accurately weigh ~5 mg of the reference standard and dissolve in 5.0 mL of methanol.

-

Working Stock Solution (10 µg/mL): Dilute the primary stock 1:100 with a 50:50 mixture of acetonitrile and water.

-

Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 50, 100, 500 ng/mL) by serial dilution of the working stock solution into the initial mobile phase composition (95:5 Water:Acetonitrile with 0.1% Formic Acid). This matrix-matching minimizes solvent effects.

C. Liquid Chromatography (LC) Parameters The chromatographic method is designed to provide good retention and sharp peak shape for this relatively polar compound. The use of a C18 column is standard for retaining such analytes, and the acidic mobile phase ensures the analyte remains in its protonated form for optimal interaction with the stationary phase and subsequent ionization.[12][13]

Table 2: Optimized Liquid Chromatography Conditions

| Parameter | Recommended Setting | Rationale |

| Column | C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm) | Provides good retention for aromatic and moderately polar compounds. |

| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons for ionization and ensures consistent pH.[4] |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic solvent for elution. |

| Flow Rate | 0.3 mL/min | Appropriate for a 2.1 mm ID column, ensuring efficient separation. |

| Column Temp. | 40 °C | Improves peak shape and reduces viscosity. |

| Injection Vol. | 5 µL | Balances sensitivity with potential for column overload. |

| Gradient | 5% B to 95% B over 5 min, hold 2 min, re-equilibrate 3 min | Ensures elution of the analyte and cleaning of the column. |

D. Mass Spectrometry (MS) Parameters The mass spectrometer is operated in positive ESI mode with MRM for maximum sensitivity and selectivity. Source parameters must be optimized for the specific instrument and flow rate.

Table 3: Recommended Mass Spectrometry Conditions

| Parameter | Recommended Setting | Rationale |

| Ionization Mode | Electrospray Ionization (ESI), Positive | Ideal for basic compounds containing primary amines.[5][6] |

| Capillary Voltage | +3.5 kV | Optimized to create a stable electrospray. |

| Source Temp. | 150 °C | Facilitates desolvation without thermal degradation. |

| Desolvation Temp. | 350 °C | Ensures complete evaporation of solvent from droplets.[3] |

| Gas Flow | Instrument Dependent | Optimized for stable ion generation. |

| Detection Mode | Multiple Reaction Monitoring (MRM) | Provides highest sensitivity and selectivity for quantification. |

E. MRM Transitions The selection of MRM transitions is the cornerstone of a quantitative MS/MS experiment. A primary transition is used for quantification (Quantifier) and a secondary transition for confirmation (Qualifier). The ratio of these two signals should be constant across all standards and samples, providing a self-validating check on the identity of the peak.

Table 4: Proposed MRM Transitions for this compound

| Transition Type | Precursor Ion (m/z) | Product Ion (m/z) | Proposed Identity | Collision Energy (eV) |

| Quantifier | 162.1 | 145.1 | [M+H - NH₃]⁺ | (Optimize ~15-25 eV) |

| Qualifier | 162.1 | 146.1 | [M+H - •CH₃]⁺ | (Optimize ~20-30 eV) |

Note: Collision energies are instrument-dependent and must be empirically optimized by infusing a standard solution and varying the energy to find the maximum product ion intensity.

Conclusion

This technical guide outlines a robust and scientifically grounded approach for the mass spectrometric analysis of this compound. By leveraging the principles of electrospray ionization and collision-induced dissociation, the proposed LC-MS/MS method provides the necessary selectivity and sensitivity for accurate quantification and identification in complex matrices. The detailed protocol serves as a validated starting point for researchers in pharmaceutical and chemical analysis, enabling reliable characterization of this important heterocyclic building block.

References

- 1. Buy 2-(1H-Indazol-3-yl)ethanamine hydrochloride | 1258504-46-9 [smolecule.com]

- 2. chemscene.com [chemscene.com]

- 3. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]

- 4. Electrospray ionization - Wikipedia [en.wikipedia.org]

- 5. Contribution of liquid-phase and gas-phase ionization in extractive electrospray ionization mass spectrometry of primary amines. [sonar.ch]

- 6. Protonated primary amines induced thymine quintets studied by electrospray ionization mass spectrometry and density functional theory calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Video: Electrospray Ionization (ESI) Mass Spectrometry [jove.com]

- 8. researchgate.net [researchgate.net]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. researchgate.net [researchgate.net]

- 11. A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]

- 12. shimadzu.com [shimadzu.com]

- 13. agilent.com [agilent.com]

Whitepaper: The Discovery and Preclinical Characterization of GDC-0068, a Potent and Selective ATP-Competitive AKT Inhibitor Derived from an Indazole Scaffold

An in-depth technical guide by a Senior Application Scientist.

Abstract

The phosphatidylinositol 3-kinase (PI3K)/AKT signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many human cancers. The serine/threonine kinase AKT is a central node in this pathway, making it a prime target for therapeutic intervention. This whitepaper provides an in-depth technical guide on the discovery and preclinical characterization of GDC-0068, a potent and selective ATP-competitive inhibitor of all three AKT isoforms. We will explore the medicinal chemistry efforts that led to its development from an indazole-based scaffold, its mechanism of action, and the key in vitro and in vivo assays used to establish its pharmacological profile. This guide is intended for researchers, scientists, and drug development professionals in the field of oncology and kinase inhibitor research.

Introduction: The Rationale for Targeting the PI3K/AKT Pathway

The PI3K/AKT/mTOR pathway is one of the most frequently dysregulated signaling cascades in human cancer, often due to mutations in key components such as PIK3CA, PTEN, and AKT itself. This pathway integrates signals from receptor tyrosine kinases (RTKs) to control a wide array of cellular processes, including cell cycle progression, apoptosis, and metabolism. AKT, a serine/threonine kinase existing in three isoforms (AKT1, AKT2, and AKT3), is a central mediator of these effects. Its activation is a key driver of tumorigenesis and resistance to conventional therapies. Therefore, the development of potent and selective AKT inhibitors represents a promising therapeutic strategy for a broad range of malignancies.

The discovery of small molecule inhibitors that can effectively and safely target AKT has been a significant focus of drug discovery efforts. The challenge lies in achieving selectivity over other kinases in the human kinome, particularly those with structurally similar ATP-binding pockets. This guide will detail the successful discovery and characterization of GDC-0068, a compound that emerged from a focused effort to develop a potent and selective pan-AKT inhibitor.

The Discovery of GDC-0068: A Journey in Medicinal Chemistry

The development of GDC-0068 originated from a high-throughput screening campaign that identified a series of indazole-based compounds with modest AKT inhibitory activity. The initial hit, while not exceptionally potent, provided a promising starting point for a structure-activity relationship (SAR) study. The core directive of the medicinal chemistry team was to optimize this scaffold to enhance potency, improve selectivity, and confer favorable pharmacokinetic properties.

From Hit to Lead: The Optimization of the Indazole Scaffold

The initial indazole hit was systematically modified at several positions to probe the chemical space and identify key structural features required for potent AKT inhibition. The 1-(1H-Indazol-4-yl)ethanamine motif, while not explicitly the starting point, represents a similar foundational structure that medicinal chemists often build upon. Through iterative cycles of design, synthesis, and biological testing, several key insights were gained:

-

Substitution at the 1-position of the indazole ring: This position was found to be critical for establishing key interactions within the ATP-binding pocket of AKT. The addition of a substituted pyrimidine ring at this position led to a significant increase in potency.

-

Modification of the side chain: The ethylamine side chain of a conceptual starting scaffold like this compound was explored for its potential to interact with the solvent-exposed region of the kinase. This led to the incorporation of a chiral aminopyrrolidine moiety, which was found to enhance both potency and selectivity.

-

Exploration of the 5-position of the indazole ring: Substitutions at this position were found to influence the overall physicochemical properties of the compounds, including solubility and metabolic stability.

This systematic optimization process ultimately led to the identification of GDC-0068, a compound with picomolar potency against all three AKT isoforms and excellent selectivity against other kinases.

Structure-Activity Relationship (SAR) Summary

The SAR studies for the GDC-0068 series are summarized in the table below. The data highlights the key chemical modifications that contributed to the final compound's profile.

| Compound/Modification | R1 (Indazole N1) | R2 (Indazole C5) | R3 (Side Chain) | AKT1 IC50 (nM) | PIM1 IC50 (nM) | Rationale for Change |

| Initial Hit | H | H | Ethylamine | >1000 | >5000 | Initial screening hit with weak activity. |

| Intermediate 1 | Pyrimidine | H | Ethylamine | 150 | 2000 | Introduction of pyrimidine at N1 improved potency. |

| Intermediate 2 | Pyrimidine | Cl | Ethylamine | 80 | 1500 | Addition of a halogen at C5 improved cell permeability. |

| GDC-0068 | Substituted Pyrimidine | Cl | Chiral Aminopyrrolidine | 0.046 | >10000 | Optimization of the side chain for enhanced potency and selectivity. |

Mechanism of Action: ATP-Competitive Inhibition of AKT

GDC-0068 exerts its biological effects through direct, ATP-competitive inhibition of AKT. This means that it binds to the ATP-binding pocket of the kinase, preventing the binding of ATP and subsequent phosphorylation of downstream substrates.

Binding Mode and Kinase Selectivity

X-ray crystallography studies have revealed the precise binding mode of GDC-0068 within the active site of AKT1. The indazole core forms key hydrogen bonds with the hinge region of the kinase, a common interaction for ATP-competitive inhibitors. The substituted pyrimidine ring extends into a hydrophobic pocket, while the chiral aminopyrrolidine side chain projects towards the solvent-exposed region, making specific interactions that contribute to the compound's high affinity and selectivity.

The selectivity of GDC-0068 is a critical aspect of its therapeutic potential. Kinome-wide screening has demonstrated that it is highly selective for AKT isoforms over other kinases, including those in the closely related AGC kinase family. This selectivity is crucial for minimizing off-target effects and associated toxicities.

Cellular Effects and Pathway Modulation

In cellular assays, GDC-0068 effectively inhibits the phosphorylation of downstream AKT substrates, such as PRAS40 and GSK3β, in a dose-dependent manner. This leads to the inhibition of cell proliferation and the induction of apoptosis in cancer cell lines with activated PI3K/AKT signaling.

The following diagram illustrates the PI3K/AKT signaling pathway and the point of intervention for GDC-0068.

Caption: PI3K/AKT signaling pathway and the inhibitory action of GDC-0068.

Experimental Protocols: A Guide to In Vitro Characterization

The following sections provide detailed, step-by-step methodologies for the key experiments used to characterize GDC-0068.

In Vitro Kinase Inhibition Assay (LanthaScreen™)

This assay is used to determine the potency of the inhibitor against purified AKT enzyme.

Protocol:

-

Reagent Preparation:

-

Prepare a serial dilution of GDC-0068 in 100% DMSO, starting from 10 mM.

-

Prepare a 4X kinase buffer containing 50 mM HEPES (pH 7.5), 0.01% BRIJ-35, 10 mM MgCl2, and 1 mM EGTA.

-

Prepare a 4X solution of purified AKT1 enzyme in kinase buffer.

-

Prepare a 4X solution of a fluorescently labeled peptide substrate and ATP in kinase buffer.

-

Prepare a 2X solution of a terbium-labeled anti-phospho-substrate antibody in TR-FRET dilution buffer.

-

-

Assay Procedure:

-

Add 2.5 µL of the GDC-0068 serial dilution to the wells of a 384-well plate.

-

Add 2.5 µL of the 4X AKT1 enzyme solution to each well.

-

Incubate for 15 minutes at room temperature.

-

Add 5 µL of the 4X substrate/ATP solution to initiate the kinase reaction.

-

Incubate for 60 minutes at room temperature.

-

Add 10 µL of the 2X antibody solution to stop the reaction and initiate the detection process.

-

Incubate for 60 minutes at room temperature, protected from light.

-

-

Data Acquisition and Analysis:

-

Read the plate on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET) measurements.

-

Calculate the ratio of the emission signals at 520 nm (acceptor) and 495 nm (donor).

-

Plot the emission ratio against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Cellular Proliferation Assay (CellTiter-Glo®)

This assay measures the effect of the inhibitor on the viability of cancer cell lines.

Protocol:

-

Cell Seeding:

-

Seed cancer cells (e.g., LNCaP, MCF-7) in a 96-well plate at a density of 5,000 cells per well.

-

Allow the cells to adhere overnight in a humidified incubator at 37°C and 5% CO2.

-

-

Compound Treatment:

-

Prepare a serial dilution of GDC-0068 in cell culture medium.

-

Remove the old medium from the cell plate and add 100 µL of the compound-containing medium to each well.

-

Incubate the plate for 72 hours.

-

-

Viability Measurement:

-

Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

-

Add 100 µL of the CellTiter-Glo® reagent to each well.

-

Mix the contents of the wells for 2 minutes on an orbital shaker to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

-

Data Acquisition and Analysis:

-

Measure the luminescence of each well using a plate-reading luminometer.

-

Normalize the data to the vehicle-treated control wells and plot the percentage of viability against the inhibitor concentration.

-

Fit the data to a four-parameter logistic equation to determine the GI50 (concentration for 50% growth inhibition) value.

-

In Vivo Efficacy and Pharmacodynamics

The in vivo efficacy of GDC-0068 was evaluated in xenograft models of human cancers with PI3K/AKT pathway activation. Oral administration of GDC-0068 resulted in significant tumor growth inhibition in a dose-dependent manner.

Pharmacodynamic studies were conducted to confirm that the observed anti-tumor activity was due to the inhibition of AKT signaling in the tumors. This was achieved by measuring the levels of phosphorylated AKT substrates in tumor lysates from treated and untreated animals.

The following workflow diagram illustrates the in vivo study design.

Caption: Workflow for in vivo efficacy and pharmacodynamic studies.

Conclusion and Future Directions

GDC-0068 is a potent, selective, and orally bioavailable inhibitor of all three AKT isoforms. Its discovery and preclinical characterization demonstrate the successful application of structure-based drug design and a comprehensive suite of in vitro and in vivo assays. The data presented here provide a strong rationale for the clinical development of GDC-0068 as a targeted therapy for cancers with aberrant PI3K/AKT pathway activation.

Future research will focus on identifying predictive biomarkers to select patients most likely to respond to GDC-0068 and exploring its potential in combination with other anti-cancer agents to overcome resistance mechanisms.

Introduction: The Rise of the Indazole Scaffold in Kinase-Targeted Therapies

An In-Depth Technical Guide to the Mechanism of Action of Indazole-Based Kinase Inhibitors

Protein kinases, numbering over 500 in the human genome, are critical regulators of cellular processes.[1] Their dysregulation is a hallmark of many diseases, most notably cancer, making them one of the most important classes of drug targets.[1][2] Within the vast landscape of kinase inhibitors, certain chemical structures emerge as "privileged scaffolds" due to their inherent ability to interact favorably with the conserved ATP-binding site of kinases.[3] The indazole core is a premier example of such a scaffold.[4]

This bicyclic heterocycle is the foundational structure for numerous commercially successful anti-cancer drugs, including Axitinib, Pazopanib, and Niraparib.[1][4] These agents have made a significant impact on the treatment of various cancers, such as renal cell carcinoma and soft tissue sarcoma.[5][6] The success of indazole-based drugs stems from the scaffold's unique electronic and steric properties, which allow it to serve as a robust anchor within the kinase hinge region, providing a platform for building highly potent and selective inhibitors.

This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth exploration of the mechanism of action of indazole-based kinase inhibitors. Moving beyond a simple listing of facts, we will dissect the causality behind their binding modes, explore the structure-activity relationships that govern their potency and selectivity, and detail the self-validating experimental protocols used to characterize their function from the test tube to the cell.

Part 1: The Indazole Core and Its Interaction with the Kinase ATP Pocket

The kinase domain's ATP-binding site, the target of most kinase inhibitors, is a well-defined cleft with several key features: the adenine-mimicking hinge region, the flexible activation loop often containing the DFG (Asp-Phe-Gly) motif, and a "gatekeeper" residue that controls access to a deeper hydrophobic pocket.[7] The genius of the indazole scaffold lies in its ability to effectively engage these conserved features.

The Indazole Nucleus as a Bioisosteric Hinge Binder

The defining interaction for most indazole-based inhibitors is the formation of one or more hydrogen bonds with the backbone amide and carbonyl groups of the kinase hinge region.[1][8] The arrangement of nitrogen atoms in the indazole ring allows it to act as an excellent bioisostere of the adenine base of ATP, serving as both a hydrogen bond donor and acceptor. This anchoring interaction is fundamental to the high-affinity binding of these inhibitors.

Classification of Binding Modes: Targeting Kinase Conformations

Kinases exist in a dynamic equilibrium between active and inactive conformations, primarily distinguished by the orientation of the DFG motif in the activation loop. The versatility of the indazole scaffold allows for the development of inhibitors that target these distinct states.

-

Type I Inhibitors (Targeting the Active "DFG-in" Conformation): These inhibitors bind to the active conformation of the kinase, where the DFG motif is oriented "in" towards the ATP-binding site. They are purely ATP-competitive. Axitinib is a canonical example; it potently inhibits VEGFR by binding to its active state, preventing the phosphorylation cascade required for angiogenesis.[9][10] The indazole core of Axitinib forms key hydrogen bonds with the hinge, while its side chains occupy adjacent hydrophobic regions.[11]

-

Type II Inhibitors (Targeting the Inactive "DFG-out" Conformation): Type II inhibitors achieve a higher degree of selectivity by binding to the inactive kinase conformation, where the DFG motif is flipped "out". This exposes an additional allosteric pocket adjacent to the ATP site.[8] Inhibitors that can occupy both the ATP site and this allosteric pocket, like some 3-amino-indazole derivatives, often exhibit greater selectivity and a distinct pharmacological profile.[8][12] This binding mode not only blocks ATP but also locks the kinase in an inactive state.

Caption: General binding modes of indazole-based kinase inhibitors.

Part 2: Structure-Activity Relationships (SAR) and the Pursuit of Selectivity

The indazole scaffold provides the anchor, but the substituents appended to it dictate the inhibitor's potency and selectivity profile. Structure-Activity Relationship (SAR) studies are crucial for optimizing these properties. By systematically modifying the molecule and assessing its biological activity, medicinal chemists can fine-tune interactions with specific residues within the ATP pocket.[13]

For instance, in the development of VEGFR-2 inhibitors, adding hydrogen bond-forming groups like amides or sulfonamides to moieties attached to the indazole core has been shown to significantly enhance activity compared to simple hydrophobic groups.[1] Similarly, for FGFR inhibitors, increasing the size of ether substituents on a phenyl ring attached to the indazole led to increased potency, likely due to more favorable interactions within a specific sub-pocket of the enzyme.[1]

Achieving Kinase Selectivity

Selectivity is paramount in drug development to minimize off-target effects.[14] While the ATP-binding site is highly conserved, subtle differences in its size, shape, and amino acid composition can be exploited. The gatekeeper residue is a key determinant of selectivity.[7] A bulky gatekeeper (like phenylalanine) restricts access to the back pocket, whereas a smaller one (like threonine) allows inhibitors with appropriate extensions to bind, providing a basis for selective drug design. Computational modeling and fragment-based design have proven invaluable in identifying novel indazole derivatives with unique selectivity profiles against targets like Aurora kinases.[15]

Quantitative Comparison of Representative Indazole Inhibitors

The following table summarizes the biochemical potency of several well-known or representative indazole-based inhibitors against their primary kinase targets, illustrating the range of activities achievable with this scaffold.

| Compound ID | Primary Target Kinase(s) | IC50 (nM) | Reference Class |

| Pazopanib | VEGFR-2, PDGFR, c-KIT | 30 (VEGFR-2) | Multi-kinase Angiogenesis Inhibitor |

| Axitinib | VEGFR-1, -2, -3 | 0.1 - 0.3 | Potent & Selective Angiogenesis Inhibitor |

| Indazole-pyrimidine (13i) | VEGFR-2 | 34.5 | Investigational VEGFR-2 Inhibitor |

| Erdafitinib analog (14c) | FGFR1 | 9.8 | Investigational FGFR Inhibitor |

| Compound 10 | PI3Kα | 361 | Investigational PI3K Pathway Inhibitor |

| Compound 64b | PLK4 | 2.4 | Investigational Cell Cycle Kinase Inhibitor |

Data compiled from multiple sources.[1][16][17][18][19]

Part 3: Key Signaling Pathways Modulated by Indazole-Based Inhibitors

The therapeutic effect of these inhibitors is realized through the blockade of critical cellular signaling pathways that drive tumor growth, survival, and metastasis.

The Angiogenesis Signaling Pathway

Angiogenesis, the formation of new blood vessels, is essential for tumor growth.[17] This process is primarily driven by Vascular Endothelial Growth Factor (VEGF) and Platelet-Derived Growth Factor (PDGF) signaling.[17] Indazole-based inhibitors like Pazopanib and Axitinib are potent anti-angiogenic agents.[9][20] They bind to and inhibit the intracellular tyrosine kinase domains of VEGF and PDGF receptors on endothelial cells.[6] This blockade prevents receptor autophosphorylation and shuts down downstream signaling cascades, such as the PI3K/AKT and MAPK pathways, ultimately inhibiting endothelial cell proliferation, migration, and survival, and starving the tumor of its blood supply.[17]

Caption: Inhibition of the VEGFR signaling pathway by indazole-based TKIs.

Part 4: A Self-Validating Workflow for Experimental Evaluation

Characterizing a novel indazole-based kinase inhibitor requires a rigorous, multi-step experimental cascade. This workflow is designed to be self-validating, where the results of each step inform and confirm the next, moving from a simple biochemical interaction to a complex cellular response.

Caption: A typical experimental workflow for kinase inhibitor validation.

Protocol 1: Biochemical Kinase Inhibition Assay (IC50 Determination)

Causality: This initial step directly measures the inhibitor's ability to block the catalytic function of the purified kinase enzyme. It provides the half-maximal inhibitory concentration (IC50), a key metric of potency.[3] We describe a luminescence-based assay that quantifies ATP consumption.[21]

Methodology: ADP-Glo™ Kinase Assay

-

Reagent Preparation:

-

Prepare a 2X solution of the target kinase in kinase reaction buffer.

-

Prepare a 2X solution of the appropriate substrate and ATP in the same buffer. The ATP concentration should be at or near the Km for the specific kinase to ensure competitive binding can be accurately measured.

-

Serially dilute the indazole inhibitor in DMSO, followed by a further dilution in reaction buffer to create a 4X stock.

-

-

Kinase Reaction:

-

Add 5 µL of the 4X inhibitor solution to the wells of a 384-well plate.

-

Add 10 µL of the 2X kinase solution to each well.

-

Initiate the reaction by adding 10 µL of the 2X substrate/ATP solution.

-

Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

-

-

Signal Detection:

-

Add 20 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

-

Add 40 µL of Kinase Detection Reagent to convert the generated ADP into ATP, which then drives a luciferase reaction. Incubate for 30-60 minutes.

-

Read the luminescence signal on a plate reader.

-

-

Data Analysis:

-

Calculate the percentage of inhibition relative to DMSO (0% inhibition) and no-enzyme (100% inhibition) controls.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC50 value.

-

Protocol 2: Cellular Target Engagement Assay (NanoBRET™)

Causality: A potent biochemical inhibitor is useless if it cannot enter a cell and bind to its target. This assay validates target engagement in the complex milieu of a living cell.[22][23] It measures the displacement of a fluorescent tracer from the kinase target by the inhibitor.

Methodology: NanoBRET™ Target Engagement Assay

-

Cell Preparation:

-

Transfect HEK293 cells with a plasmid encoding the target kinase fused to NanoLuc® luciferase.

-

Plate the transfected cells in a 96-well plate and incubate for 24 hours.

-

-

Assay Execution:

-

Prepare serial dilutions of the indazole inhibitor.

-

Remove the culture medium from the cells and add Opti-MEM® I Reduced Serum Medium containing the NanoBRET™ tracer and the serially diluted inhibitor.

-

Incubate the plate for 2 hours in a CO2 incubator.

-

-

Signal Detection:

-

Add NanoBRET™ Nano-Glo® Substrate to all wells.

-

Read the plate on a luminometer equipped with two filters to measure the donor (NanoLuc®) and acceptor (tracer) signals simultaneously.

-

-

Data Analysis:

-

Calculate the NanoBRET™ ratio (Acceptor Emission / Donor Emission).

-

Plot the BRET ratio against the inhibitor concentration and fit to a dose-response curve to determine the IC50 for cellular target binding.

-

Protocol 3: Cellular Phosphorylation Assay (ELISA-based)

Causality: This assay provides functional validation that target engagement (from Protocol 2) leads to the intended biological consequence: the inhibition of the kinase's activity within the cell, measured by a decrease in the phosphorylation of a known downstream substrate.[22]

Methodology: Cell-Based Phospho-Substrate ELISA

-

Cell Treatment:

-

Plate cells known to have an active signaling pathway involving the target kinase (e.g., endothelial cells for VEGFR2) in a 96-well plate.

-

Starve the cells (if necessary) and then treat with serial dilutions of the indazole inhibitor for 1-2 hours.

-

Stimulate the cells with the appropriate growth factor (e.g., VEGF) for a short period (e.g., 10 minutes) to activate the pathway.

-

-

Cell Lysis:

-

Aspirate the media and lyse the cells directly in the wells with a lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation states of proteins.

-

-

ELISA Detection:

-

Transfer the cell lysates to a microplate pre-coated with a capture antibody specific for the total substrate protein.

-

Incubate to allow the substrate to bind. Wash the plate to remove unbound material.

-

Add a detection antibody that specifically recognizes the phosphorylated form of the substrate. This antibody is typically conjugated to an enzyme like HRP.

-

Incubate and wash the plate again.

-

Add an HRP substrate (e.g., TMB) and measure the resulting colorimetric or chemiluminescent signal.

-

-

Data Analysis:

-

Normalize the phospho-substrate signal to the total amount of substrate (or cell number) and calculate the percent inhibition of phosphorylation at each inhibitor concentration.

-

Determine the cellular IC50 for pathway inhibition.

-

Part 5: Navigating Resistance and Future Directions

A significant challenge in kinase inhibitor therapy is the development of drug resistance. Understanding these mechanisms is critical for developing next-generation inhibitors.

-

On-Target Resistance: The most common mechanism is the acquisition of point mutations in the kinase domain that either directly impair inhibitor binding or shift the conformational equilibrium to favor a state to which the drug binds poorly.[7][24] The "gatekeeper" T315I mutation in BCR-ABL, for example, confers resistance to most inhibitors.[10] Interestingly, the indazole-based drug Axitinib was found to effectively inhibit the T315I mutant by binding in a distinct conformation, showcasing an opportunity to repurpose existing drugs.[10]

-

Off-Target Resistance: Tumors can also develop resistance by activating alternative or "bypass" signaling pathways that circumvent the inhibited kinase, thereby maintaining downstream signals for proliferation and survival.[25]

The future of indazole-based inhibitors lies in designing compounds that can overcome these resistance mechanisms. This includes developing second-generation inhibitors with activity against common mutants or creating multi-targeted agents that can block both the primary pathway and potential bypass routes.[26] As our understanding of the kinome and the structural basis of resistance deepens, the versatile and privileged indazole scaffold will undoubtedly continue to be a cornerstone of targeted drug discovery.

References

- 1. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Kinase Screening & Profiling Services - Creative Biogene [creative-biogene.com]

- 3. benchchem.com [benchchem.com]

- 4. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. Pazopanib - Wikipedia [en.wikipedia.org]

- 6. Pazopanib: a promising new agent in the treatment of soft tissue sarcomas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Biochemical Mechanisms of Resistance to Small-Molecule Protein Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. An Amino-indazole Scaffold with Spectrum Selective Kinase Inhibition of FLT3, PDGFRα and Kit - PMC [pmc.ncbi.nlm.nih.gov]

- 9. What is the mechanism of Axitinib? [synapse.patsnap.com]

- 10. Axitinib effectively inhibits BCR-ABL1(T315I) with a distinct binding conformation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. An amino-indazole scaffold with spectrum selective kinase inhibition of FLT3, PDGFRα and kit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. High-throughput biochemical kinase selectivity assays: panel development and screening applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. The anti-tumour drug Pazopanib: Uses, Mechanism of action and Side effects_Chemicalbook [chemicalbook.com]

- 17. Axitinib: A Review of its Safety and Efficacy in the Treatment of Adults with Advanced Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Design, synthesis, and structure-activity relationships of 3-ethynyl-1H-indazoles as inhibitors of Phosphatidylinositol 3-kinase signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 19. benchchem.com [benchchem.com]

- 20. urology-textbook.com [urology-textbook.com]

- 21. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]

- 22. reactionbiology.com [reactionbiology.com]

- 23. Cell Based Kinase Assays - Luceome Biotechnologies [luceome.com]

- 24. researchgate.net [researchgate.net]

- 25. Frontiers | Drug resistance mechanism of kinase inhibitors in the treatment of hepatocellular carcinoma [frontiersin.org]

- 26. Discovery of novel indazole derivatives as second-generation TRK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Indazole Nucleus as a Privileged Scaffold: A Deep Dive into the Structure-Activity Relationship of 1-(1H-Indazol-4-yl)ethanamine Analogs as Kinase Inhibitors

Foreword: The Enduring Relevance of Kinase Inhibitors in Oncology

The landscape of cancer therapy has been revolutionized by the advent of targeted therapies, with protein kinase inhibitors standing as a pillar of this paradigm shift. The human kinome, comprising over 500 enzymes, represents a vast and fertile ground for therapeutic intervention. Dysregulation of kinase signaling is a hallmark of many malignancies, driving uncontrolled cell proliferation, survival, and metastasis. The indazole scaffold has emerged as a "privileged" structure in medicinal chemistry, capable of interacting with the ATP-binding site of numerous kinases with high affinity and selectivity. This guide will provide an in-depth technical exploration of the structure-activity relationships (SAR) of a specific class of indazole-based compounds: 1-(1H-Indazol-4-yl)ethanamine analogs, with a particular focus on their potential as inhibitors of the Phosphoinositide 3-kinase (PI3K) signaling pathway.

The this compound Core: A Strategic Starting Point

The selection of the this compound scaffold is a deliberate choice rooted in established principles of kinase inhibitor design. The indazole ring system serves as a versatile hinge-binding motif, capable of forming crucial hydrogen bond interactions with the backbone of the kinase hinge region. The ethanamine side chain at the 4-position provides a vector for exploring interactions with the solvent-exposed region of the ATP-binding pocket, offering opportunities to enhance potency and modulate selectivity. Furthermore, the chiral center at the alpha-carbon of the ethanamine moiety introduces a stereochemical element that can significantly impact biological activity. The (R)-enantiomer of this compound is often the biologically active stereoisomer, a critical consideration in the design and synthesis of new analogs.[1]

Decoding the Structure-Activity Relationship: A Systematic Approach

The exploration of the SAR of this compound analogs necessitates a systematic modification of its core structure. The primary areas for investigation include:

-

Substitution on the Indazole Ring: Modifications at positions 1, 3, 5, 6, and 7 of the indazole nucleus can profoundly influence electronic properties, solubility, and interactions with the kinase active site.

-

Modification of the Ethanamine Side Chain: Alterations to the length, branching, and functionalization of the ethanamine side chain can impact interactions with the solvent-front and ribose-binding pockets.

-

Stereochemistry: The absolute configuration of the chiral center in the ethanamine side chain is a critical determinant of biological activity.

Insights from a 3-Ethynyl-1H-Indazole Series against the PI3K/Akt/mTOR Pathway

A series of 3-ethynyl-1H-indazoles were synthesized and evaluated for their inhibitory activity against key kinases in the PI3K/Akt/mTOR pathway.[1][2] The PI3K/Akt/mTOR signaling cascade is a critical regulator of cell growth, proliferation, and survival, and its hyperactivation is a common event in many cancers.[3][4] The table below summarizes the inhibitory activities of selected analogs from this study.

| Compound ID | R Group | PI3Kα IC50 (µM) | PDK1 IC50 (µM) | mTOR IC50 (µM) |

| 6 | 3-aminophenyl | 1.05 | 1.32 | 1.15 |

| 9 | 4-pyridyl | 1.85 | >10 | >10 |

| 10 | 4-(dimethylamino)phenyl | 0.361 | 1.25 | 0.95 |

| 13 | 4-aminophenyl | 5.12 | 2.51 | >10 |

Data extracted from a study on 3-ethynyl-1H-indazoles.[2]

From this data, we can infer several key SAR trends that are likely translatable to the this compound scaffold:

-

Importance of a Hydrogen Bond Donor/Acceptor on the Terminal Ring: The potent activity of compounds with amino- and dimethylamino-phenyl groups (compounds 6 , 10 , and 13 ) suggests that a group capable of forming hydrogen bonds in the solvent-exposed region is beneficial for activity. This is a common feature in many kinase inhibitors.

-

Impact of Nitrogen Position in Heterocyclic Substituents: The decreased activity of the 4-pyridyl analog (9 ) against PDK1 and mTOR highlights the sensitivity of the kinase active site to the precise placement of nitrogen atoms and their resulting hydrogen bonding vectors.

-

Multi-Targeting Potential: The ability of some analogs (e.g., 6 and 10 ) to inhibit multiple kinases within the same pathway (PI3K, PDK1, and mTOR) underscores the potential for developing multi-targeted agents, which can be advantageous in overcoming resistance mechanisms.[2]

Experimental Protocols: From Synthesis to Biological Evaluation

General Synthetic Approach for this compound Analogs

The synthesis of chiral this compound analogs can be approached through a multi-step sequence, with a key step involving the introduction of the chiral ethanamine side chain. A plausible synthetic route is outlined below.

Caption: A plausible synthetic workflow for the preparation of this compound analogs.

Step-by-Step Methodology (Illustrative):

-

Synthesis of 4-Nitro-1H-indazole: A substituted 2-methyl-3-nitroaniline is subjected to diazotization using sodium nitrite in an acidic medium, followed by an intramolecular cyclization to yield the corresponding 4-nitro-1H-indazole.

-

Reduction of the Nitro Group: The 4-nitro-1H-indazole is then reduced to 1H-indazol-4-amine. This can be achieved using various reducing agents, such as tin(II) chloride or catalytic hydrogenation.

-

Introduction of the Chiral Ethanamine Side Chain: The 1H-indazol-4-amine can undergo a nucleophilic ring-opening reaction with a suitable chiral electrophile, such as a chiral aziridine or a chiral epoxide, to introduce the desired (R)-1-aminoethyl side chain. This step is crucial for establishing the correct stereochemistry, which is often critical for biological activity.

In Vitro Kinase Inhibition Assay: The ADP-Glo™ Kinase Assay

To determine the inhibitory potency of the synthesized analogs against PI3K isoforms, a robust and sensitive biochemical assay is required. The ADP-Glo™ Kinase Assay is a luminescence-based assay that measures the amount of ADP produced during a kinase reaction, providing a direct measure of kinase activity.[2][5][6][7][8]

Caption: Workflow of the ADP-Glo™ Kinase Assay for measuring PI3K inhibition.

Detailed Protocol:

-

Kinase Reaction Setup:

-

Prepare a reaction mixture containing the specific PI3K isoform (e.g., PI3Kα, β, δ, or γ), a suitable lipid substrate (e.g., PIP2), and the test compound (this compound analog) at various concentrations in a kinase assay buffer.

-

Initiate the kinase reaction by adding ATP to a final concentration that is at or near the Km for the specific kinase isoform.

-

Incubate the reaction at room temperature for a defined period (e.g., 60 minutes).

-

-

ADP Detection:

-

Add ADP-Glo™ Reagent to each reaction well to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

-

Add Kinase Detection Reagent to convert the ADP generated during the kinase reaction into ATP. This reagent also contains luciferase and luciferin.

-

Incubate at room temperature for 30-60 minutes to allow for the development of a stable luminescent signal.

-

-

Data Acquisition and Analysis:

-

Measure the luminescence of each well using a plate-reading luminometer.

-

The luminescent signal is directly proportional to the amount of ADP produced and, therefore, inversely proportional to the inhibitory activity of the test compound.

-

Calculate the IC50 value for each compound by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

-

The PI3K/Akt/mTOR Signaling Pathway: A Key Target

The PI3K/Akt/mTOR pathway is a central signaling node that governs a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism. Its aberrant activation is a frequent event in a wide range of human cancers, making it a highly attractive target for therapeutic intervention.

Caption: Simplified schematic of the PI3K/Akt/mTOR signaling pathway and the point of intervention for PI3K inhibitors.

Inhibitors that target PI3K, such as the this compound analogs discussed herein, block the conversion of PIP2 to PIP3, thereby preventing the downstream activation of Akt and mTOR. This leads to the inhibition of cell growth and proliferation and the induction of apoptosis in cancer cells.

Future Directions and Concluding Remarks

The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. The insights gleaned from the SAR of related indazole series provide a rational basis for the design of new analogs with enhanced potency and selectivity. Future work should focus on the synthesis and biological evaluation of a focused library of this compound derivatives with systematic modifications to the indazole ring and the ethanamine side chain. A thorough investigation of the stereochemical requirements for optimal activity is also warranted.

The detailed experimental protocols provided in this guide offer a practical framework for researchers to undertake such studies. By combining rational drug design, efficient synthetic chemistry, and robust biological evaluation, it is anticipated that novel and effective kinase inhibitors based on the this compound scaffold can be developed for the treatment of cancer and other diseases driven by aberrant kinase signaling.

References

- 1. scispace.com [scispace.com]

- 2. Design, synthesis, and structure-activity relationships of 3-ethynyl-1H-indazoles as inhibitors of Phosphatidylinositol 3-kinase signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and SAR of novel isoxazoles as potent c-jun N-terminal kinase (JNK) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Synthesis and Patented Applications of 1-(1H-Indazol-4-yl)ethanamine: A Technical Guide for Drug Development Professionals

Introduction: The Rising Prominence of the Indazole Scaffold in Kinase Inhibition